N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Beschreibung
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex molecule featuring a pyrrolidinone core substituted with a 4-ethoxyphenyl group and a methyl linker to a dihydrobenzo[1,4]dioxine sulfonamide moiety. Pyrrolidinone derivatives are widely explored in medicinal chemistry for their conformational rigidity and ability to mimic peptide bonds, often enhancing blood-brain barrier penetration .
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-2-27-17-5-3-16(4-6-17)23-14-15(11-21(23)24)13-22-30(25,26)18-7-8-19-20(12-18)29-10-9-28-19/h3-8,12,15,22H,2,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJNIMSWFLGPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the ethoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Benzo-dioxine Sulfonamide Moiety: This involves the reaction of a benzo-dioxine derivative with sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Observations:
The dihydrobenzo[1,4]dioxine sulfonamide in the target is unique; similar sulfonamides in drugs (e.g., acetazolamide) enhance target binding but may reduce solubility compared to ’s morpholino group .
Functional Groups: The 4-ethoxyphenyl group in the target increases lipophilicity (logP ~3.5 estimated) vs. ’s polar 4-nitrophenyl (logP ~2.1) . The acrylamide in suggests covalent inhibition mechanisms, absent in the target’s non-reactive sulfonamide.
Synthesis :
- ’s use of HATU/DIPEA in DMF aligns with likely sulfonamide coupling steps for the target .
- ’s one-pot methodology contrasts with the target’s probable multi-step synthesis due to its hybrid structure.
Physicochemical and Pharmacokinetic Insights
Table 2: Predicted Properties
Research Findings:
- Metabolic Stability : The ethoxyphenyl group in the target may slow oxidative metabolism compared to ’s nitro group, which is prone to reduction .
- Bioavailability: The target’s sulfonamide could limit oral absorption due to low solubility, whereas ’s morpholino and acrylamide may enhance permeability .
- Thermal Stability : ’s high melting point (243–245°C) reflects crystalline packing via nitro and ester groups, whereas the target’s amorphous nature (inferred) may complicate formulation .
Biologische Aktivität
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological effects, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a benzo[dioxine] moiety. Its molecular formula is , with a molecular weight of approximately 416.5 g/mol. The structural complexity may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 955255-15-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include derivatives of 4-ethoxyphenyl and pyrrolidine intermediates. The reactions are conducted under controlled conditions to optimize yield and purity.
Common Synthetic Steps:
- Formation of the pyrrolidine ring.
- Introduction of the ethoxyphenyl group.
- Sulfonation to form the sulfonamide moiety.
- Final purification through crystallization or chromatography.
Antimicrobial Activity
Preliminary studies suggest that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits antimicrobial properties. In vitro tests have demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent.
Key Findings:
- Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The compound showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against these strains .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that it could modulate the activity of acetylcholinesterase (AChE), which is crucial in neurotransmission processes.
Inhibition Studies:
- IC50 values for AChE inhibition were reported to be competitive with known inhibitors in the literature.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds within the same chemical class:
- Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
- Neuroprotective Effects: Research has indicated that derivatives of this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Docking Studies: Computational docking studies have revealed potential interactions with target proteins, providing insights into the mechanism of action at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
